molecular formula C7H6Cl2N2O B1583411 5-Chloro-2-methoxybenzenediazonium chloride CAS No. 93-34-5

5-Chloro-2-methoxybenzenediazonium chloride

Cat. No. B1583411
Key on ui cas rn: 93-34-5
M. Wt: 205.04 g/mol
InChI Key: MLQLFEBDEPZXFY-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Patent
US06613786B2

Procedure details

Tin(II)chloride dihydrate (SnCl2.2H2O, 121 g, 0.54 mol) was dissolved in 300 ml concentrated HCl at −72° C. Diazo Red RC (Azoic Diazo No. 10, C.I. 37120, Fast Red RC Salt, Aldrich Chemical Co., 50 g, 0.18 mole) was added in portions with vigorous mechanical stirring. After the addition was complete, the reaction was stirred at 0° C. for three hours. The tan solid was filtered and washed with concentrated HCl, then stirred for 30 minutes in a mixture of 500 ml of dichloromethane and 500 ml 2N NaOH. The organic layer was separated, dried over sodium sulfate, concentrated under vacuum, and the resulting oil crystallized from 100 ml of diethyl ether to yield (5-chloro-2-methoxyphenyl)hydrazine (26.4 g, 84%). 1H NMR (300 MHz, CDCl3) δ6.96 (1H, d, J=2.4 Hz), 6.70 (1H, dd, 8.4, 2.4 Hz), 6.65 (1H, d, J=8.4 Hz), 3.81 (3H, s).
Quantity
121 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
O.O.[Sn](Cl)Cl.[CH3:6][O:7][C:8]1[CH:13]=[CH:12][C:11]([Cl:14])=[CH:10][C:9]=1[N+:15]#[N:16].[Cl-].COC1C=CC(Cl)=CC=1N>Cl.COC1C=CC(Cl)=CC=1[N+]#N.COC1C=CC(Cl)=CC=1[N+]#N.[Cl-].[Cl-].Cl[Zn]Cl>[Cl:14][C:11]1[CH:12]=[CH:13][C:8]([O:7][CH3:6])=[C:9]([NH:15][NH2:16])[CH:10]=1 |f:0.1.2,3.4,7.8.9.10.11|

Inputs

Step One
Name
Quantity
121 g
Type
reactant
Smiles
O.O.[Sn](Cl)Cl
Name
Quantity
300 mL
Type
solvent
Smiles
Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=C(C=C(C=C1)Cl)[N+]#N.[Cl-]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=C(C=C(C=C1)Cl)N
Step Four
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
COC1=C(C=C(C=C1)Cl)[N+]#N.COC1=C(C=C(C=C1)Cl)[N+]#N.[Cl-].[Cl-].Cl[Zn]Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the reaction was stirred at 0° C. for three hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
, 50 g, 0.18 mole) was added in portions with vigorous mechanical stirring
ADDITION
Type
ADDITION
Details
After the addition
FILTRATION
Type
FILTRATION
Details
The tan solid was filtered
WASH
Type
WASH
Details
washed with concentrated HCl
STIRRING
Type
STIRRING
Details
stirred for 30 minutes in a mixture of 500 ml of dichloromethane and 500 ml 2N NaOH
Duration
30 min
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
the resulting oil crystallized from 100 ml of diethyl ether

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
ClC=1C=CC(=C(C1)NN)OC
Measurements
Type Value Analysis
AMOUNT: MASS 26.4 g
YIELD: PERCENTYIELD 84%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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